molecular formula C11H10N4S B185272 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 59334-11-1

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B185272
CAS No.: 59334-11-1
M. Wt: 230.29 g/mol
InChI Key: IIOQJYJHSDCILE-UHFFFAOYSA-N
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Description

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities

Scientific Research Applications

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, it binds to tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), modulating their expression and activity . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1, thereby reducing inflammation . It also affects the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as COX-2 and iNOS, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These molecular interactions underline the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, with no significant loss of efficacy . These findings suggest that this compound is a stable and effective compound for long-term use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without any noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions suggest that this compound can significantly impact cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, which helps in its distribution throughout the body . These properties ensure that the compound reaches its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These findings highlight the importance of subcellular localization in determining the compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with various reagents. One common method includes the use of acid anhydrides, acid chlorides, and phenyl dithiocarbamates . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group, in particular, contributes to its unique pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQJYJHSDCILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353099
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59334-11-1
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprised of 17.0 g (100 mmol) of bis (methylthio)methylenepropanedinitrile, 10.8 g (100mmol) of phenylhydrazine and 80 ml of ethanol was heated under reflux for 2 hours. The solvent was removed through distillation, and 20 ml of ethanol was added to the residue, which was thus crystallized. The resulting crystals were taken out by means of filtration under suction to give 20.9 g (9.1 mmol) of the entitled product as colorless, needle-like crystals having a melting point of from 136° to 137° C. The yield was 91%.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
91%

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